molecular formula C4H4BrN3S B1283184 3-Amino-6-bromopyrazine-2-thiol CAS No. 6863-75-8

3-Amino-6-bromopyrazine-2-thiol

Cat. No. B1283184
CAS RN: 6863-75-8
M. Wt: 206.07 g/mol
InChI Key: RUQSMGOYPDHLPR-UHFFFAOYSA-N
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Description

The compound of interest, 3-Amino-6-bromopyrazine-2-thiol, is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 3-Amino-6-bromopyrazine-2-thiol, they do provide insights into related compounds that can help infer some of the properties and reactivity of the compound . For instance, the synthesis and reactions of a chlorinated nitropyrazine compound are explored in one study , and an improved synthesis method for 3-aminopyrazine-2-carboxylic acid is described in another . Additionally, the molecular structure and vibrational spectra of brominated aminopyridines are investigated, which can offer some parallels to the bromopyrazine derivative .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can provide a framework for the synthesis of 3-Amino-6-bromopyrazine-2-thiol. For example, the synthesis of 3-aminopyrazine-2-carboxylic acid starts from pyrazine-2,3-dicarboxylic acid and involves the formation of an intermediate anhydride and ammonium salt before a Hofmann rearrangement yields the final product . This method could potentially be adapted for the synthesis of 3-Amino-6-bromopyrazine-2-thiol by incorporating a suitable brominating agent and a thiolation step.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-6-bromopyrazine-2-thiol has been studied using density functional methods. For instance, the structure and vibrational spectra of 3-amino-2-bromopyridine have been analyzed, providing insights into the influence of bromine substitution on the aromatic ring . These findings can be extrapolated to hypothesize about the molecular structure of 3-Amino-6-bromopyrazine-2-thiol, which likely features similar electronic and steric effects due to the presence of bromine and amino substituents.

Chemical Reactions Analysis

The reactivity of nitropyrazine derivatives has been shown to include nucleophilic displacement, acetylation, and the formation of condensed ring systems . Although 3-Amino-6-bromopyrazine-2-thiol is not a nitro compound, the presence of an amino group and a halogen suggests that it may undergo similar nucleophilic substitution reactions. The thiol group could also participate in reactions characteristic of thiols, such as the formation of disulfides or conjugation with electrophiles.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Amino-6-bromopyrazine-2-thiol are not directly reported in the provided papers, the properties of structurally related compounds can offer some predictions. The presence of an amino group typically increases the polarity and potential for hydrogen bonding, while the bromine atom adds to the molecular weight and may influence the compound's boiling and melting points . The thiol group is likely to contribute to the compound's reactivity and may also affect its solubility in polar solvents.

Scientific Research Applications

Corrosion Inhibition

3-Amino-6-bromopyrazine-2-thiol (ABPT) has been explored for its potential as a corrosion inhibitor. A study using density functional theory (DFT) and molecular dynamics (MD) simulation found that ABPT, along with other pyrazine derivatives, showed promising properties as corrosion inhibitors for steel surfaces. These properties were assessed through various energy parameters, and the introduction of the –SH group in ABPT significantly enhanced its inhibition capabilities (Saha et al., 2016).

Pharmaceutical and Biomedical Research

Although not directly involving 3-Amino-6-bromopyrazine-2-thiol, several studies have explored the utilization of similar compounds in pharmaceutical and biomedical contexts. For example, research on gold nanoparticles functionalized with amino and sulfonate ending thiols, including compounds like 6-amino-1-hexanethiol, highlighted their potential in biomedical applications like drug delivery and targeting, particularly for anti-cancer therapies (Venditti et al., 2022). This suggests a potential area of exploration for 3-Amino-6-bromopyrazine-2-thiol in similar applications.

Chemical Synthesis and Reactivity

3-Amino-6-bromopyrazine-2-thiol could be relevant in the synthesis of complex organic compounds. For instance, a study on the reaction of bromodeoxycellulose with various thiols, including 2-aminoethanethiol, highlighted the diverse reactivity and potential applications of these types of compounds in creating new materials or substances (Aoki et al., 1995). This points towards the possible use of 3-Amino-6-bromopyrazine-2-thiol in similar synthetic processes.

Safety And Hazards

The safety data for 3-Amino-6-bromopyrazine-2-thiol indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

Future research could focus on the potential applications of 3-Amino-6-bromopyrazine-2-thiol. For example, it could be further investigated for its potential as a corrosion inhibitor . Additionally, its potential anti-inflammatory effects could be explored .

properties

IUPAC Name

3-amino-6-bromo-1H-pyrazine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3S/c5-2-1-7-3(6)4(9)8-2/h1H,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQSMGOYPDHLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557704
Record name 3-Amino-6-bromopyrazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromopyrazine-2-thiol

CAS RN

6863-75-8
Record name 3-Amino-6-bromo-2(1H)-pyrazinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6863-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-bromopyrazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SK Saha, A Hens, NC Murmu, P Banerjee - Journal of Molecular Liquids, 2016 - Elsevier
… Four novel pyrazine derivatives namely 2-aminopyrazine (AP), 2-amino-5-bromopyrazine (ABP), 3-amino pyrazine-2-thiol (APT) and 3-amino-6-bromopyrazine-2-thiol (ABPT) are …
Number of citations: 97 www.sciencedirect.com
GB Barlin - Australian journal of chemistry, 1983 - CSIRO Publishing
… 3-Amino-6-bromopyrazine-2-thiol (or its methylthio or methylsulfonyl analogue) with hydrazine in our hands did not give a hydrazino derivative; but the methylsulfonyl compound with …
Number of citations: 36 www.publish.csiro.au
GB Barlin, SJ Ireland, BJ Rowland - Australian journal of …, 1984 - CSIRO Publishing
… The 6-substituted 2-phenylthiazolo[4,5-blpyrazines (1 ; R3 = Ph) were prepared from 3-amino-6-bromopyrazine-2-thiol by benzoylation, followed by thermal ring …
Number of citations: 34 www.publish.csiro.au
DA Winkler - Metals, 2017 - mdpi.com
… Saha et al. similarly investigated 2-aminopyrazine, 2-amino-5-bromopyrazine, 3-amino pyrazine-2-thiol, and 3-amino-6-bromopyrazine-2-thiol as corrosion inhibitors using density …
Number of citations: 81 www.mdpi.com

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